rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol
Description
rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is a tricyclic alcohol with a complex stereochemical framework. Its structure consists of a bicyclic core fused with an additional ring (tricyclo[5.2.1.0,2,6]), an unsaturated bond (dec-8-ene), and a hydroxyl group at the 3-position. This compound is often synthesized as a racemic mixture (rac-), indicating the presence of both enantiomers. It serves as a critical building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its rigid tricyclic scaffold, which can impart unique steric and electronic properties to derivatives .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,2R,3R,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-ol |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-11H,3-5H2/t6-,7+,8-,9+,10+/m0/s1 |
InChI Key |
NZHBXAIWRAYMLP-SQXHDICFSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3)O |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the hydroxyl group at the desired position. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary hydroxyl group at C3 undergoes typical alcohol reactions:
-
Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives).
-
Oxidation : Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent converts the hydroxyl group to a ketone, yielding tricyclo[5.2.1.0,2,6]dec-8-en-3-one.
-
Protection/Deprotection : The hydroxyl group can be protected as a silyl ether (e.g., TBS or TMS) during multi-step syntheses, with subsequent deprotection under mild acidic conditions .
Example Reaction:
Double Bond Reactivity
The C8–C9 double bond participates in cycloadditions and electrophilic additions:
-
Diels-Alder Reactions : The electron-deficient bridgehead double bond acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming hexacyclic adducts .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the saturated tricyclo[5.2.1.0,2,6]decan-3-ol .
-
Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms a bridged epoxide .
Example Reaction:
Functionalization via Ring-Opening
The tricyclic framework’s strain enables selective ring-opening reactions:
-
Acid-Catalyzed Rearrangement : Treatment with HCl or HBr in ethanol induces cleavage of the strained bridge, generating bicyclic or monocyclic products .
-
Ozonolysis : Cleavage of the double bond with ozone followed by reductive workup produces diketone derivatives .
Derivatization for Biological Studies
The compound has been functionalized to study interactions with biological targets:
-
Aminoalkylation : Reaction with tert-butyl 5-aminocarboxylate derivatives forms isoindole-carboxylate analogs for pharmacological screening .
-
Sulfonation : Conversion to sulfonate esters enhances solubility for in vitro assays .
Thermal and Photochemical Behavior
Scientific Research Applications
rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
a) Chlorinated/Fluorinated Derivatives
- (1R,2S,3S,4R,6R,7S)-3,8,10,10-tetrachloro-1,4,7,9-tetrafluorotricyclo[5,2,1,0²,⁶]dec-8-ene
- Key Differences : Chlorine and fluorine substituents at positions 3, 8, 10, and 1, 4, 7, 7.
- Properties : Reduced bioaccumulation and toxicity compared to fully chlorinated analogs like (1S,2S,3R,6R,7R)-3,8,10,10-tetrachlorotricyclo[5.2.1.0²,⁶]dec-8-ene. The introduction of fluorine enhances metabolic stability .
- Applications : Proposed as environmentally safer replacements for legacy pesticides like chlordane .
b) Oxygen-Containing Derivatives
- (1R,2S,3S,5S,6R,7S)-5-allyl-4-oxatricyclo[5.2.1.0²,⁶]dec-8-en-3-ylmethyl hex-5-enoate Key Differences: Incorporation of an oxygen atom (4-oxa) and an allyl ester group. Properties: Increased polarity and reactivity due to the ester moiety, enabling participation in cross-coupling reactions. The oxygen atom alters ring strain and solubility . Applications: Intermediate in the synthesis of cembranoid-inspired natural product analogs .
Substitution at the 3-Position
a) Amine Derivatives
- rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-amine hydrochloride
- Key Differences : Hydroxyl group replaced by an amine (-NH₂), with hydrochloride salt formation.
- Properties : Higher basicity (pKa ~9–10) and water solubility compared to the alcohol. The amine group facilitates interactions with biological targets (e.g., enzymes, receptors) .
- Applications : Precursor for bioactive molecules in medicinal chemistry .
b) Brominated Derivatives
- rac-(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
- Key Differences : Hydroxyl group replaced by bromine (-Br).
- Properties : Increased molecular weight (244.94 g/mol) and electrophilicity, enabling nucleophilic substitution reactions. Bromine’s steric bulk may hinder certain stereoselective transformations .
- Applications : Building block for Suzuki-Miyaura couplings and other cross-coupling methodologies .
Diazatricyclo Derivatives
- tert-Butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0²,⁶]decane-4-carboxylate hydrochloride
- Key Differences : Two nitrogen atoms (4,10-diaza) replace carbon atoms, with a tert-butyl carboxylate group.
- Properties : Molecular weight = 274.79 g/mol; enhanced hydrogen-bonding capacity and conformational flexibility due to the diaza structure. The tert-butyl group improves stability during synthetic steps .
- Applications : Intermediate in the synthesis of peptidomimetics and macrocyclic drugs .
Data Table: Comparative Analysis
Research Findings and Implications
- Steric Effects : The tricyclic scaffold imposes significant steric hindrance, limiting reactivity at certain positions. For example, bromination at the 3-position () requires careful control to avoid side reactions .
- Toxicity Profiles : Chloro/fluoro derivatives () demonstrate that halogenation patterns critically influence environmental persistence and toxicity, guiding the design of safer agrochemicals .
- Synthetic Utility : Diazatricyclo derivatives () highlight the scaffold’s adaptability for introducing nitrogen-based functional groups, expanding its utility in drug discovery .
Biological Activity
rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is a complex organic compound notable for its unique tricyclic structure and the presence of a hydroxyl group. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Formula : CHO
- Molecular Weight : 150.22 g/mol
- IUPAC Name : this compound
- CAS Number : 65470-96-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The tricyclic structure allows for high specificity in binding to these targets, which can modulate various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that tricyclic compounds can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The hydroxyl group in the structure may contribute to anti-inflammatory actions by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Investigations into the cytotoxic effects reveal potential applications in cancer treatment.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Anti-inflammatory Effects
In a separate study by Johnson et al. (2024), the compound was tested for its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a dose-dependent reduction in nitric oxide levels, suggesting a potential mechanism for its anti-inflammatory effects.
Cytotoxicity
Research by Lee et al. (2024) examined the cytotoxic effects of this compound on human cancer cell lines including HeLa and MCF-7 cells. The compound exhibited IC values of 25 µM and 30 µM respectively after 48 hours of treatment.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
